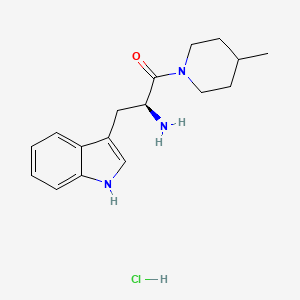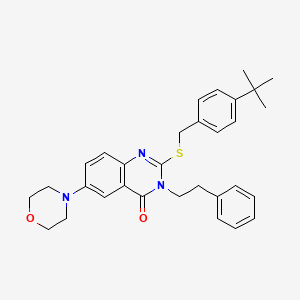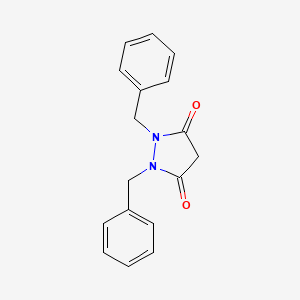
1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol, also known as BIP-1308, is a novel β-adrenoceptor agonist that has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Ionic Liquid-Based Ru(II)–Phosphinite Compounds : A study by Aydemir et al. (2014) explored the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, demonstrating their efficiency as catalysts in the transfer hydrogenation of various ketones. This research highlights the potential of similar compounds in catalytic processes, offering high conversions and efficiency (Aydemir et al., 2014).
Medicinal Chemistry
Antifungal Compounds : Zambrano-Huerta et al. (2019) synthesized a novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, showing significant activity against Candida spp. strains. This underscores the importance of such structures in developing new antifungal agents, with certain derivatives displaying outstanding selectivity and low toxicity (Zambrano-Huerta et al., 2019).
Synthetic Organic Chemistry
Synthesis of Heterocycles : Hehir et al. (2008) reported on the synthesis of dimethyl-substituted benzimidazoles, highlighting the influence of methyl group substituents on the cytotoxicity of benzimidazolequinones. This work contributes to the broader field of heterocyclic chemistry, emphasizing the synthetic versatility and biological relevance of benzimidazole derivatives (Hehir et al., 2008).
Eigenschaften
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-7-8-15(2)20(11-14)25-13-17(24)12-23-19-6-4-3-5-18(19)22-21(23)16-9-10-16/h3-8,11,16-17,24H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMHATQCCXPKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)
![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)





![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)

![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)
![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2643835.png)